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molecular formula C15H11NO4 B8457070 2-(4-Methoxyphenyl)benzoxazole-4-carboxylic acid

2-(4-Methoxyphenyl)benzoxazole-4-carboxylic acid

Cat. No. B8457070
M. Wt: 269.25 g/mol
InChI Key: IHUQHDQOVWNXNC-UHFFFAOYSA-N
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Patent
US07781430B2

Procedure details

2-(4-Methoxyphenyl)benzoxazole-4-carboxylic acid was prepared via the lithium hydroxide mediated hydrolysis of methyl 2-(4-methoxyphenyl)benzoxazole-4-carboxylate as described in Step B of Example 14. This material was obtained in 92% yield as a white solid: δ 11.90 (br s, 1H), 8.25 (m, 2H), 8.13 (dd, J=7.8, 0.9 Hz, 1H), 7.79 (dd, J=7.8, 0.9 Hz, 1H), 7.48 (t, J=7.9 Hz, 1H), 7.08 (m, 2H), 3.93 (s, 3H); MS (ESI) m/z 270 [M+H]+
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
methyl 2-(4-methoxyphenyl)benzoxazole-4-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH-].[Li+].[CH3:3][O:4][C:5]1[CH:10]=[CH:9][C:8]([C:11]2[O:12][C:13]3[C:14](=[C:16]([C:20]([O:22]C)=[O:21])[CH:17]=[CH:18][CH:19]=3)[N:15]=2)=[CH:7][CH:6]=1>>[CH3:3][O:4][C:5]1[CH:10]=[CH:9][C:8]([C:11]2[O:12][C:13]3[C:14](=[C:16]([C:20]([OH:22])=[O:21])[CH:17]=[CH:18][CH:19]=3)[N:15]=2)=[CH:7][CH:6]=1 |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Li+]
Name
methyl 2-(4-methoxyphenyl)benzoxazole-4-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=CC=C(C=C1)C=1OC=2C(N1)=C(C=CC2)C(=O)OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
This material was obtained in 92% yield as a white solid

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C(C=C1)C=1OC=2C(N1)=C(C=CC2)C(=O)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 92%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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